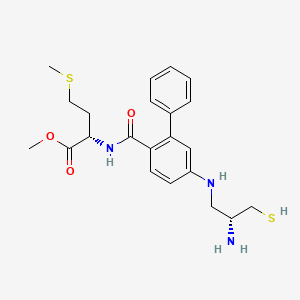

FTI-277

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

FTI-277 as a Farnesyltransferase Inhibitor:

FTI-277 acts as an inhibitor of an enzyme called farnesyltransferase (FTase). FTase plays a critical role in attaching a molecule called a farnesyl group to specific proteins. This attachment is essential for the proper function of some proteins, but abnormal farnesylation can contribute to cancer development [1]. By inhibiting FTase, FTI-277 disrupts this process and may hinder the growth of cancer cells [1].

FTI-277 in Cancer Cell Lines:

Research has been conducted to evaluate the effects of FTI-277 on various cancer cell lines. Studies have shown that FTI-277 can inhibit the proliferation of some cancer cells, including those of malignant glioma, a brain tumor [2].

FTI-277, chemically known as N-[4-[2(R)-amino-3-mercaptopropyl]amino-2-phenylbenzoyl]methionine methyl ester trifluoroacetate salt, is a potent and selective inhibitor of farnesyltransferase. This compound is particularly notable for its ability to antagonize the oncogenic signaling pathways associated with the H-Ras and K-Ras proteins, which are frequently implicated in various cancers. FTI-277 exhibits an inhibitory concentration (IC50) of approximately 500 picomolar against farnesyltransferase, demonstrating a selectivity that is about 100-fold greater than that for geranylgeranyltransferase I .

The biological activities of FTI-277 extend beyond its role as a farnesyltransferase inhibitor. Research indicates that FTI-277 can induce apoptosis in various cancer cell lines, including neuroblastoma and drug-resistant myeloma cells . In animal models, FTI-277 has been shown to reduce mortality associated with sepsis by promoting a balanced immune response, enhancing regulatory T cell populations, and modulating cytokine secretion . Furthermore, it has been observed to mitigate neurotoxic effects in certain cellular contexts, suggesting potential neuroprotective properties .

The synthesis of FTI-277 involves several key steps:

- Formation of the Amino Acid Backbone: The initial step typically involves coupling specific amino acids to create the core structure.

- Introduction of Functional Groups: Subsequent reactions introduce thiol and phenyl groups, which are essential for the compound's activity.

- Final Modifications: The final product is often purified through crystallization or chromatography methods to achieve high purity suitable for biological testing.

The exact synthetic route may vary based on the desired purity and yield but generally follows established peptide synthesis protocols .

FTI-277 has several significant applications in both research and clinical settings:

- Cancer Research: As a farnesyltransferase inhibitor, it is primarily used in studies aimed at understanding Ras-mediated oncogenesis and developing targeted therapies for cancers driven by Ras mutations.

- Neuroprotection Studies: Its potential neuroprotective effects are being explored in models of neurodegenerative diseases.

- Immunology: Investigations into its effects on immune responses, particularly in sepsis models, highlight its potential therapeutic roles beyond oncology .

Interaction studies involving FTI-277 have revealed its complex effects on various signaling pathways:

- Ras Signaling: By inhibiting farnesylation, FTI-277 disrupts Ras signaling cascades, which are crucial for cell growth and survival in many tumors.

- Cytokine Modulation: In septic models, FTI-277 alters cytokine profiles by increasing regulatory T cell populations and modulating interferon-gamma secretion .

- Cellular Response Mechanisms: Studies have shown that FTI-277 can enhance apoptosis in specific cancer cell lines through mechanisms involving stress response pathways like c-Jun N-terminal kinase activation .

Several compounds share structural or functional similarities with FTI-277. Below is a comparison highlighting their unique attributes:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Tipifarnib | Farnesyltransferase inhibitor | First-in-class agent with clinical approval for leukemia treatment |

| Lonafarnib | Farnesyltransferase inhibitor | Demonstrated efficacy against various solid tumors |

| GGTI-298 | Geranylgeranyltransferase inhibitor | Targets geranylgeranylation rather than farnesylation |

| ZSTK474 | Dual PI3K/mTOR inhibitor | Broader mechanism targeting multiple pathways |

FTI-277 stands out due to its high specificity for farnesyltransferase and its dual role in modulating immune responses alongside its anticancer activity. Its unique structure allows it to effectively inhibit Ras signaling while also influencing apoptosis and cellular stress responses in cancer cells .

FTI-277 functions as a highly potent and selective inhibitor of farnesyltransferase, demonstrating exceptional biochemical specificity for its target enzyme. The compound exhibits an inhibitory concentration fifty percent (IC50) value of 500 picomolar against farnesyltransferase in vitro [1] [2] [3]. This remarkable potency places FTI-277 among the most effective farnesyltransferase inhibitors developed for research applications.

The selectivity profile of FTI-277 represents a critical aspect of its mechanism of action. The compound demonstrates approximately 100-fold selectivity for farnesyltransferase over the closely related enzyme geranylgeranyltransferase I, with an IC50 value of 50 nanomolar for the latter enzyme [1] [2] [4]. This selectivity ratio ensures that at therapeutic concentrations, FTI-277 primarily targets farnesylation pathways while minimally affecting geranylgeranylation processes.

FTI-277 was developed as the methyl ester derivative of FTI-276, designed to enhance cellular permeability and bioavailability [1] [4]. The compound functions as a peptidomimetic of the carboxy-terminal cysteine-valine-isoleucine-methionine motif of K-Ras4B, enabling it to compete effectively with endogenous protein substrates for the farnesyltransferase active site [1] [4].

The kinetic parameters of FTI-277 in whole cell systems reveal concentration-dependent effects on different Ras isoforms. For H-Ras processing in intact cells, FTI-277 demonstrates an IC50 value of 100 nanomolar, while K-Ras processing requires significantly higher concentrations, with an IC50 value of 10 micromolar [5] [6]. This 100-fold difference in cellular potency reflects the differential sensitivity of various Ras isoforms to farnesyltransferase inhibition.

The temporal kinetics of FTI-277 action show that effective inhibition of farnesyltransferase occurs within one hour of treatment, as evidenced by the rapid accumulation of unprocessed prenylation substrates [7]. However, the full biological effects, including changes in protein localization and downstream signaling cascades, require extended treatment periods of 24 to 48 hours to achieve maximal efficacy [8] [9].

Specificity for H-Ras vs. K-Ras Processing

The differential specificity of FTI-277 for various Ras isoforms represents one of the most significant aspects of its biochemical mechanism. H-Ras demonstrates exceptional sensitivity to FTI-277 treatment, with complete inhibition of processing achievable at nanomolar concentrations [1] [4] [8]. In contrast, K-Ras4B exhibits substantial resistance to farnesyltransferase inhibition, requiring concentrations 100-fold higher than those needed for H-Ras inhibition [1] [4] [10].

The molecular basis for this differential sensitivity stems from the unique structural features of each Ras isoform. H-Ras possesses a carboxy-terminal CAAX motif that exclusively undergoes farnesylation, with no capacity for alternative prenylation pathways [8] [10]. When farnesyltransferase is inhibited by FTI-277, H-Ras remains in the cytoplasm in an unfarnesylated state, unable to associate with cellular membranes and consequently losing its biological activity [1] [4] [8].

K-Ras4B, conversely, demonstrates the ability to undergo alternative prenylation through geranylgeranyltransferase I when farnesyltransferase is inhibited [11] [10] [12]. This alternative prenylation pathway allows K-Ras4B to maintain membrane association and retain substantial biological activity even in the presence of farnesyltransferase inhibitors [11] [12]. The resistance of K-Ras4B to FTI-277 also results from its higher intrinsic affinity for farnesyltransferase compared to H-Ras, attributed to the polybasic domain present in the K-Ras4B sequence [11] [12].

Experimental studies using breast cancer cell lines have demonstrated the practical implications of this differential specificity [13] [8]. In MDA-MB-231 cells treated with 50 micromolar FTI-277 for 24 hours, H-Ras-guanosine triphosphate was almost completely abolished in membrane fractions, while H-Ras-guanosine triphosphate remained detectable in whole cell lysates [13] [8]. The presence of unfarnesylated H-Ras in cytoplasmic fractions confirmed the successful inhibition of farnesylation and consequent prevention of membrane targeting [13] [8].

N-Ras exhibits an intermediate response to FTI-277 treatment, showing minimal sensitivity to farnesyltransferase inhibition [8] [10]. Like K-Ras4B, N-Ras can undergo alternative geranylgeranylation when farnesyltransferase is blocked, enabling continued membrane localization and activation [8] [10]. The level of N-Ras-guanosine triphosphate in membrane fractions remains largely unchanged following FTI-277 treatment, confirming the maintenance of N-Ras function through alternative prenylation pathways [8].

The differential effects of FTI-277 on Ras isoforms have profound implications for downstream signaling cascades. H-Ras-transformed cells show complete blockade of constitutive mitogen-activated protein kinase activation at concentrations of FTI-277 that have minimal effects on cells transformed by geranylgeranylated Ras or other oncogenes [1] [4]. This selectivity makes FTI-277 particularly valuable for investigating H-Ras-specific signaling pathways and for potential therapeutic applications targeting H-Ras-driven cellular processes.

Impact on Post-Translational Protein Prenylation

FTI-277 exerts comprehensive effects on the cellular prenylation machinery, affecting multiple protein substrates beyond the Ras family. The compound primarily targets farnesylated proteins while leaving geranylgeranylated proteins largely unaffected, creating a selective disruption of specific post-translational modification pathways [14] [15] [16].

Among the most well-characterized targets of FTI-277 is HDJ-2, a molecular chaperone protein that requires farnesylation for proper cellular function [17] [18] [19]. Treatment with FTI-277 leads to the accumulation of unfarnesylated HDJ-2, which serves as a reliable biomarker for farnesyltransferase inhibition in both research and clinical settings [17] [20] [18]. The inhibition of HDJ-2 farnesylation occurs at concentrations similar to those required for H-Ras inhibition, confirming the selectivity of FTI-277 for farnesyltransferase substrates.

Prelamin A represents another critical target of FTI-277 action, with significant implications for nuclear structure and function [15] [18] [19]. Under normal conditions, prelamin A undergoes farnesylation followed by proteolytic processing to generate mature lamin A. FTI-277 treatment blocks the initial farnesylation step, leading to the accumulation of unprocessed prelamin A [18] [19]. This accumulation results in nuclear shape abnormalities and altered nuclear envelope organization, demonstrating the essential role of protein farnesylation in maintaining nuclear architecture [19].

The effects of FTI-277 on lamin processing have therapeutic implications for progeria syndromes, where defective prelamin A processing leads to cellular dysfunction [20] [18] [19]. Treatment with FTI-277 can ameliorate nuclear shape abnormalities in cells from progeria patients by reducing the targeting of farnesylated prelamin A to the nuclear envelope [19]. This therapeutic application highlights the potential of farnesyltransferase inhibitors in treating diseases caused by aberrant protein prenylation.

Rheb, a small guanosine triphosphatase involved in mechanistic target of rapamycin signaling, represents another significant target of FTI-277 [21]. Rheb requires farnesylation for its ability to activate mechanistic target of rapamycin complex 1 and promote protein synthesis and cell growth [21]. FTI-277 treatment inhibits Rheb farnesylation, leading to decreased mechanistic target of rapamycin signaling and reduced phosphorylation of downstream substrates including S6 kinase and 4E-binding protein 1 [21].

The selectivity of FTI-277 for farnesylated proteins over geranylgeranylated proteins is exemplified by its lack of effect on Rap1A processing [22] [1] [4]. Rap1A undergoes geranylgeranylation rather than farnesylation, and treatment with FTI-277 does not affect Rap1A prenylation or membrane localization [22] [1]. This selectivity confirms that FTI-277 specifically targets the farnesyltransferase pathway without significantly affecting geranylgeranyltransferase I activity at therapeutic concentrations.

The broader implications of FTI-277 treatment on cellular prenylation patterns reveal the interconnected nature of post-translational modification pathways [14] [15]. While the primary effect is inhibition of farnesylation, some cellular responses may involve compensatory changes in other modification pathways or alterations in protein-protein interactions that depend on prenylation status [14] [15].

Modulation of Ras/Raf/MEK/ERK Signaling Cascades

FTI-277 exerts profound and selective effects on the Ras/Raf/MEK/ERK signaling cascade, with the extent of modulation depending critically on the specific Ras isoform involved in pathway activation [1] [4] [23] [24]. The compound's mechanism of action fundamentally alters the spatial organization and kinetic properties of this essential cellular signaling network.

In cells expressing activated H-Ras, FTI-277 treatment leads to the accumulation of cytoplasmic Ras-Raf complexes that are enzymatically inactive [1] [4]. Under normal conditions, farnesylated H-Ras localizes to the plasma membrane where it undergoes activation and recruits Raf kinases for subsequent phosphorylation and activation [1] [4]. FTI-277 prevents H-Ras membrane targeting by blocking farnesylation, resulting in the formation of cytoplasmic H-Ras-Raf complexes where Raf kinase activity remains suppressed [1] [4].

The formation of these inactive cytoplasmic complexes represents a unique mechanism of signal transduction inhibition. Despite maintaining the ability to bind Raf proteins, unfarnesylated H-Ras cannot provide the membrane-localized environment necessary for Raf kinase activation [1] [4]. This spatial disruption effectively uncouples Ras from its downstream effector pathways while preserving protein-protein interactions.

The downstream consequences of Raf kinase inhibition by FTI-277 include substantial reductions in MEK phosphorylation and ERK/MAPK activation [1] [4] [23] [24]. In H-Ras-transformed cells, FTI-277 treatment completely blocks constitutive MAPK activation at concentrations as low as 100 nanomolar [1] [4]. This inhibition is specific to farnesylated Ras signaling, as cells transformed by geranylgeranylated Ras or other oncogenic pathways show minimal sensitivity to FTI-277 treatment [1] [4].

The temporal dynamics of MAPK pathway inhibition by FTI-277 reveal both rapid and sustained effects on signal transduction [24]. Initial effects on membrane-localized Ras activation can be observed within hours of treatment, while complete suppression of downstream kinase activities requires 24 to 48 hours [24]. The sustained nature of this inhibition reflects the time required for turnover of previously farnesylated proteins and establishment of new steady-state protein localization patterns.

Quantitative analyses of MAPK pathway modulation demonstrate dose-dependent effects of FTI-277 across different cell types [23] [24]. In acute myeloid leukemia cell lines, FTI-277 produces significant growth inhibition in 19 out of 19 tested cell lines, correlating with effective inhibition of the ERK cascade [23]. The potency of pathway inhibition varies among cell lines, reflecting differences in Ras isoform expression, mutation status, and dependence on farnesylated protein signaling [23].

The specificity of FTI-277 for different components of the MAPK cascade has been characterized through comparative studies with other pathway inhibitors [23] [25]. Unlike MEK inhibitors such as U0126 and PD098059, which directly target MEK kinase activity, FTI-277 acts upstream by preventing Ras membrane localization and activation [23]. This upstream mechanism of action allows FTI-277 to modulate multiple Ras-dependent pathways simultaneously while maintaining selectivity for farnesylation-dependent processes.

In K-Ras-expressing cells, the effects of FTI-277 on MAPK signaling are substantially attenuated due to alternative prenylation pathways [1] [4] [11]. K-Ras can undergo geranylgeranylation when farnesyltransferase is inhibited, enabling continued membrane association and downstream signaling [11] [12]. Consequently, K-Ras-transformed cells require concentrations of FTI-277 that are 100-fold higher than those needed for H-Ras inhibition to achieve comparable effects on MAPK activation [1] [4].

Antiproliferative Activity in Cancer Cell Lines

Multiple Myeloma Models

FTI-277 demonstrates significant antiproliferative activity against multiple myeloma cell lines, with efficacy varying according to the Ras mutation status. In comprehensive studies examining three distinct myeloma cell lines, H929 cells harboring activated N-Ras mutations exhibited the highest sensitivity to FTI-277 treatment, with effective concentrations around 10 μM [1]. This enhanced sensitivity in N-Ras-mutated cells reflects the dependence of these malignant cells on farnesyltransferase-mediated N-Ras processing for their oncogenic signaling pathways [1]. In contrast, 8226 cells expressing activated K-Ras mutations and U266 cells containing wild-type Ras demonstrated reduced sensitivity, requiring concentrations exceeding 10 μM for significant growth inhibition [1]. These differential responses highlight the importance of Ras isoform-specific mechanisms in determining therapeutic efficacy.

The antiproliferative effects in multiple myeloma models are mediated through inhibition of Ras processing and subsequent disruption of downstream signaling cascades [1]. Treatment with FTI-277 effectively blocked farnesylation-dependent membrane localization of Ras proteins, resulting in accumulation of inactive cytoplasmic Ras complexes [1]. This mechanism proved particularly effective in H929 cells, where N-Ras dependency for cell survival created a therapeutic vulnerability that could be exploited through farnesyltransferase inhibition [1]. The compound's ability to suppress the mTOR/p70S6 kinase pathway in multiple myeloma cells further contributes to its antiproliferative mechanisms [2].

Breast Cancer Epithelial Cells

In breast cancer epithelial cell models, FTI-277 exhibits potent antiproliferative activity with particular selectivity for H-Ras-dependent cellular systems. Studies utilizing H-Ras-transformed MCF10A cells and Hs578T breast cancer cells expressing active H-Ras mutants demonstrated remarkable sensitivity to FTI-277, with IC50 values as low as 0.1 μM [3]. This enhanced sensitivity reflects the critical dependence of these cells on farnesyltransferase-mediated H-Ras processing for their oncogenic phenotype [3]. The compound effectively blocked epidermal growth factor-induced H-Ras activation in MDA-MB-231 cells, which express wild-type H-Ras and N-Ras, demonstrating its capacity to interfere with growth factor-stimulated signaling pathways [3].

The antiproliferative mechanisms in breast epithelial cells involve targeted inhibition of H-Ras membrane targeting and subsequent disruption of downstream mitogen-activated protein kinase cascades [3]. FTI-277 treatment resulted in complete abolition of H-Ras-GTP formation in membrane fractions while leaving N-Ras activation unaffected, indicating selective inhibition of farnesyltransferase-dependent versus geranylgeranyltransferase-dependent prenylation pathways [3]. This selectivity proves advantageous in breast cancer contexts where H-Ras mutations are less frequent but still therapeutically relevant [3]. The compound's ability to prevent constitutive H-Ras-specific activation of mitogen-activated protein kinase signaling provides a mechanistic basis for its antiproliferative efficacy [3].

Drug-Resistant Tumor Cell Populations

FTI-277 demonstrates remarkable efficacy against various drug-resistant tumor cell populations, suggesting potential utility in overcoming conventional chemotherapy resistance mechanisms. In studies examining multiple myeloma cell lines selected for resistance to various chemotherapeutic agents, FTI-277 maintained equivalent antiproliferative activity regardless of the underlying resistance mechanism [4]. Cell lines expressing P-glycoprotein overexpression (8226/MDR), altered topoisomerase II activity (8226/TOPO), or elevated glutathione levels (8226/GSH) all demonstrated equal sensitivity to FTI-277 compared to their parental counterparts [4]. This preserved efficacy indicates that farnesyltransferase inhibition operates through mechanisms distinct from those targeted by conventional chemotherapy agents [4].

The effectiveness against drug-resistant populations extends to apoptosis-resistant cell models, where FTI-277 retained significant activity even in Bcl-xL-overexpressing U266 cell transfectants [4]. This observation suggests that farnesyltransferase inhibition can overcome apoptosis resistance mechanisms that frequently contribute to chemotherapy failure in clinical settings [4]. However, cross-resistance has been documented between different farnesyltransferase inhibitors, as demonstrated by the FTI-277 resistance observed in 8226/R5 cells previously selected for R115777 resistance [5]. This cross-resistance pattern indicates shared target dependencies among farnesyltransferase inhibitors while highlighting the potential for resistance development through prolonged exposure [5].

Apoptosis Induction Mechanisms

FTI-277 induces apoptosis through multiple interconnected pathways, with caspase-3 activation serving as a central mediator of programmed cell death. In transformed cell models, including v-K-Ras-transformed normal rat kidney cells and various tumor cell lines, FTI-277 treatment resulted in significant caspase-3 activation as measured by cleavage of the fluorogenic substrate Ac-DEVD-AMC [6]. This activation proved critical for FTI-277-induced apoptosis, as demonstrated by the dose-dependent inhibition of cell death following treatment with the caspase-3 inhibitor Z-DEVD-fmk [6]. The importance of caspase-3 in FTI-277-mediated apoptosis was further confirmed through studies utilizing MCF7 cells, which lack functional caspase-3 due to genetic deletion [6]. Introduction of the CASP-3 gene into these cells restored sensitivity to FTI-277-induced apoptosis, with treated MCF7-CASP-3 cells showing 61% apoptotic cell populations compared to only 9% in vector control cells [6].

The apoptotic cascade initiated by FTI-277 involves mitochondrial dysfunction and cytochrome c release, characteristic features of the intrinsic apoptotic pathway [6]. Treatment with FTI-277 resulted in time-dependent release of cytochrome c from mitochondria into the cytosol, correlating closely with the appearance of apoptotic cells and caspase-3 activation [6]. This cytochrome c release activates the apoptotic protease activating factor Apaf-1, which subsequently initiates the protease cascade leading to caspase-3 activation and cellular demise [6]. The mitochondrial pathway involvement explains the preferential toxicity of FTI-277 toward transformed cells, as normal cells showed minimal cytochrome c release and apoptosis induction [6].

Additional apoptotic mechanisms involve modulation of Bcl-2 family proteins and downstream signaling pathway disruption. In hepatocellular carcinoma cell lines HepG2 and Huh7, FTI-277 treatment induced upregulation of Bcl-2 protein expression coincident with reduced association between Raf-1 and Bcl-2 [7]. This altered protein-protein interaction pattern contributes to the growth-inhibitory properties of FTI-277 through disruption of survival signaling networks [7]. In head and neck squamous cell carcinoma models, FTI-277 enhanced expression of the pro-apoptotic protein Bim through inhibition of ERK1/2 and mTOR phosphorylation [2]. The compound's ability to suppress these survival pathways while simultaneously activating pro-apoptotic mediators creates a comprehensive apoptotic response that proves effective across multiple tumor types [2].

Inhibition of Metastatic Phenotypes

Migration Suppression in Breast Epithelium

FTI-277 effectively suppresses migratory phenotypes in breast epithelial cells through targeted inhibition of H-Ras-mediated signaling pathways. In comprehensive migration studies utilizing H-Ras-MCF10A cells and Hs578T breast cancer cells expressing active H-Ras mutants, FTI-277 treatment resulted in significant inhibition of cellular migration as assessed by wound healing assays [3]. The compound's anti-migratory effects proved particularly pronounced in H-Ras-dependent cellular systems, where farnesyltransferase inhibition directly interfered with the membrane localization and activation of this critical signaling protein [3]. These findings demonstrate that the oncogenic H-Ras mutations that drive proliferation also contribute to enhanced migratory capacity, creating a therapeutic vulnerability that can be exploited through farnesyltransferase inhibition [3].

The migration suppression mechanisms involve disruption of H-Ras membrane targeting and subsequent inactivation of downstream effector pathways [3]. FTI-277 treatment effectively blocked epidermal growth factor-induced H-Ras activation in MDA-MB-231 cells, which normally express wild-type H-Ras and N-Ras proteins [3]. While the compound did not affect baseline migratory phenotypes in MDA-MB-231 cells, it significantly reduced epidermal growth factor-induced migration, indicating its capacity to interfere with growth factor-stimulated motility responses [3]. This selective inhibition of induced migration while preserving baseline cellular function represents an important therapeutic advantage, as it suggests potential for reducing metastatic spread without completely immobilizing cells [3].

Invasion Blockade in Malignant Glioma

FTI-277 demonstrates significant anti-invasive activity in malignant glioma models, contributing to its potential therapeutic utility in these highly aggressive brain tumors. The compound causes significant antiproliferative effects in human malignant glioma cells while simultaneously blocking invasive phenotypes that characterize these tumors [8] [9]. In glioblastoma cell models, FTI-277 treatment resulted in disruption of multiple pathways contributing to invasive behavior, including inhibition of matrix metalloproteinase activity and alteration of angiogenic responses [10]. The compound's ability to reduce matrix metalloproteinase-2 expression and activity in glioma xenografts provides a mechanistic basis for its anti-invasive effects, as these enzymes are critical for extracellular matrix degradation and tissue invasion [10].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

MeSH Pharmacological Classification

Wikipedia

Dates

[2]. Nakazawa H, et al. Role of protein farnesylation in burn-induced metabolic derangements and insulin resistance in mouse skeletal muscle. PLoS One. 2015 Jan 16;10(1):e0116633.

[3]. Virtanen SS, et al. Inhibition of GGTase-I and FTase disrupts cytoskeletal organization of human PC-3 prostate cancer cells. Cell Biol Int. 2010 Aug;34(8):815-26.